2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide
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Overview
Description
2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structural properties, which include a quinoline ring system substituted with dicyclopentyl groups and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide typically involves the following steps:
Formation of 2-Quinolinecarboxylic Acid: This can be achieved through various classical synthesis protocols such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods.
Introduction of Dicyclopentyl Groups: The dicyclopentyl groups can be introduced via alkylation reactions using appropriate cyclopentyl halides under basic conditions.
Hydrazide Formation: The final step involves the conversion of the carboxylic acid to its hydrazide derivative by reacting with hydrazine hydrate in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, nitrating agents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-quinolinecarboxylic acid: Known for its antimicrobial and anticancer properties.
2-Substituted quinoline-4-carboxylic acids: These compounds exhibit antiviral activity against orthopoxviruses.
Uniqueness
2-Quinolinecarboxylic acid, 4,8-dicyclopentyl-, hydrazide is unique due to its specific substitution pattern with dicyclopentyl groups and the presence of a hydrazide functional group
Properties
CAS No. |
824935-11-7 |
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Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4,8-dicyclopentylquinoline-2-carbohydrazide |
InChI |
InChI=1S/C20H25N3O/c21-23-20(24)18-12-17(14-8-3-4-9-14)16-11-5-10-15(19(16)22-18)13-6-1-2-7-13/h5,10-14H,1-4,6-9,21H2,(H,23,24) |
InChI Key |
JDPATSSQKLUIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=CC3=C2N=C(C=C3C4CCCC4)C(=O)NN |
Origin of Product |
United States |
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